molecular formula C16H17N3O3S2 B2638568 (E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946256-97-9

(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2638568
CAS No.: 946256-97-9
M. Wt: 363.45
InChI Key: PWDHLDZHOJBWIN-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[d]thiazole-derived carboxamide featuring a methoxyethyl group at position 3 and a methylthio substituent at position 6 of the benzothiazole ring. The (E)-configured imine linkage connects the benzo[d]thiazole core to a 3-methylisoxazole-5-carboxamide moiety.

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfanyl-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-21-2)12-5-4-11(23-3)9-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDHLDZHOJBWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d]thiazole Moiety: This step involves the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzo[d]thiazole ring.

    Introduction of the Isoxazole Ring: The isoxazole ring is introduced through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the isoxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzo[d]thiazole Derivatives

The compound’s structural analogs differ primarily in substituents on the benzothiazole ring and the attached heterocyclic carboxamide. Key comparisons include:

Compound Name Substituents (Benzo[d]thiazole) Carboxamide Moiety Molecular Weight Key Properties/Activities Reference
(E)-N-(6-Acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide 6-Acetamido, 3-methyl Benzo[d]thiazole-2-carboxamide 382.46 g/mol Predicted density: 1.49 g/cm³
Target Compound 3-(2-Methoxyethyl), 6-(methylthio) 3-Methylisoxazole-5-carboxamide ~418.5 g/mol* Hypothesized improved solubility N/A
N-(2-Chloro-6-methylphenyl)-2-[[6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methylpyrimidin-4-yl]amino]-5-thiazolecarboxamide Chlorophenyl, piperazinyl-pyrimidine Thiazolecarboxamide N/A Kinase-targeted (implied by patent)

*Estimated based on molecular formula (C₁₇H₁₈N₄O₃S₂).

  • Substituent Impact: The methoxyethyl group in the target compound likely enhances solubility compared to simpler alkyl substituents (e.g., methyl in ). The methylthio group at position 6 may improve metabolic stability relative to electron-withdrawing groups (e.g., acetamido in ).

Pharmacological Potential (Inferred from Analogs)

  • STING Agonists : highlights a structurally complex STING agonist (Compound 35) with a benzo[d]thiazole-imidazo[4,5-b]pyridine scaffold. The target compound’s isoxazole carboxamide may similarly engage in immune signaling pathways .
  • Kinase Inhibition : Thiazolecarboxamides in (e.g., BP 27384) target kinases, suggesting the isoxazole variant could share this activity .

Biological Activity

(E)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure, combining a benzo[d]thiazole moiety and an isoxazole ring, which may contribute to its pharmacological properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of approximately 390.5 g/mol. The structural characteristics include:

  • Benzo[d]thiazole core: Known for various biological activities.
  • Isoxazole ring : Contributes to the compound's unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole core : Achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of the methoxyethyl group : Alkylation with 2-methoxyethyl halides.
  • Formation of the isoxazole moiety : Utilizing appropriate coupling reagents under controlled conditions.

Biological Activity

Research indicates that compounds containing benzo[d]thiazole and isoxazole moieties exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzothiazole possess significant antimicrobial properties. For instance:

  • Compounds similar to this compound demonstrated in vitro antibacterial and antifungal effects, with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects against tumorigenic cell lines:

  • In vitro studies revealed selective cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), with effective concentrations (EC50) ranging from 28 to 290 ng/mL .

The mechanism underlying the biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : The benzo[d]thiazole core may interact with specific enzymes or receptors, disrupting critical biochemical pathways.
  • Cellular signaling modulation : Potential effects on T-cell proliferation have been noted, indicating immunomodulatory properties .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various benzothiazole derivatives, including those structurally related to our compound, showing significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In a comparative study, compounds similar to this compound were tested against multiple cancer cell lines, demonstrating selective toxicity profiles that warrant further investigation into their potential as anticancer agents.

Data Table: Biological Activity Overview

Activity TypeTest Organisms/Cell LinesEC50/MIC ValuesReferences
AntibacterialStaphylococcus aureus50 µg/mL
Escherichia coli50 µg/mL
AnticancerMDA-MB-231 (breast cancer)28 ng/mL
SK-Hep-1 (liver cancer)32 ng/mL
ImmunomodulatoryT-cell proliferation assaysIC50 = 0.004 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Condensation of chloral with carboxylic acid amides to form intermediates like N-isothiocyanatealkylamides .
  • Step 2 : Cyclization using iodine and triethylamine in DMF or Lawson’s reagent to form thiadiazole or triazine-fused heterocycles .
  • Key Intermediates : Thiosemicarbazides (for cyclization) and benzothiazole-isoxazole hybrids (for final functionalization) .
    • Characterization : Confirmed via 1H^1 \text{H}/13C^{13} \text{C} NMR, X-ray diffraction (for crystallinity), and HPLC for purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : Critical for confirming substituent positions (e.g., methoxyethyl, methylthio groups) and E/Z isomerism .
  • X-Ray Diffraction : Resolves stereochemical ambiguities, particularly for the benzothiazol-2(3H)-ylidene moiety .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., anticancer vs. antiviral) be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Use enzymatic assays (e.g., kinase inhibition) and cell-based viability tests to confirm target specificity .
  • Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing methylthio with sulfonate groups) to isolate structure-activity relationships .
  • Statistical Analysis : Apply ANOVA or regression models to assess significance in dose-response curves .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Utilize continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., Omura-Sharma-Swern oxidation) .
  • Design of Experiments (DoE) : Screen variables (temperature, solvent polarity) using fractional factorial designs to identify critical parameters .
  • Cyclization Optimization : Replace iodine with milder agents (e.g., NBS) to minimize sulfur byproduct formation .

Q. How can the mechanism of action against specific biological targets (e.g., kinases) be elucidated?

  • Methodological Answer :

  • Molecular Docking : Model interactions with ATP-binding pockets using software like AutoDock .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity for target proteins .
  • Gene Expression Profiling : Use RNA-seq to identify downstream pathways affected in treated cell lines .

Data Analysis and Interpretation

Q. What analytical methods resolve discrepancies in reported pKa values?

  • Methodological Answer :

  • Potentiometric Titrations : Conduct titrations in non-aqueous solvents (e.g., DMF) with tetrabutylammonium hydroxide to avoid solvent interference .
  • Comparative Analysis : Cross-reference with computational models (e.g., COSMO-RS) to validate experimental pKa .

Q. How should conflicting crystallographic data (e.g., bond angles) be addressed?

  • Methodological Answer :

  • High-Resolution XRD : Collect data at low temperatures (100 K) to reduce thermal motion artifacts .
  • DFT Calculations : Compare experimental bond lengths/angles with density functional theory predictions .

Tables for Key Data

Table 1 : Common Cyclization Agents and Byproducts

AgentSolventByproductYield (%)Reference
I2_2/Et3_3NDMFS8_865–70
Lawesson’sTHFPhosphate esters75–80
NBSAcetonitrileHBr80–85

Table 2 : Biological Activity Screening Platforms

Assay TypeTargetKey ReadoutReference
EnzymaticTyrosine kinasesIC50_{50}
Cell-BasedApoptosisCaspase-3 activation
Molecular DockingPDGFR-βBinding energy (kcal/mol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.